

# Application Notes and Protocols for N-Hydroxytetrachlorophthalimide-Mediated Decarboxylative Cross-Coupling

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Compound of Interest		
Compound Name:	N-hydroxytetrachlorophthalimide	
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These application notes provide a detailed overview and experimental protocols for **N-hydroxytetrachlorophthalimide** (TCNHPI) mediated decarboxylative cross-coupling reactions. This powerful synthetic strategy allows for the formation of new carbon-carbon bonds by coupling carboxylic acids with various partners, offering a versatile tool for the synthesis of complex molecules.

**N-hydroxytetrachlorophthalimide** serves as a highly effective redox-active ester (RAE) precursor.[1] Its unique chemical architecture facilitates radical generation under various conditions, including transition metal catalysis, photoredox catalysis, and electrochemical methods.[1][2] The inherent stability and ease of handling of TCNHPI make it a valuable reagent in both academic and industrial research.[1]

### **General Principles**

The core of this methodology involves the conversion of a carboxylic acid into a TCNHPI ester. This "activated" form of the carboxylic acid can then undergo a single-electron transfer (SET) to generate an alkyl radical via decarboxylation. This radical species is the key intermediate that participates in the subsequent bond-forming event with a suitable coupling partner.

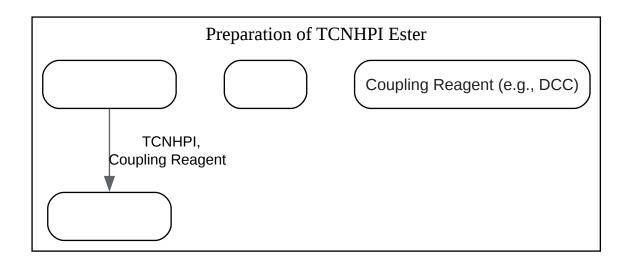
# **Key Applications and Advantages**



- Broad Substrate Scope: This methodology is applicable to a wide range of carboxylic acids, including primary, secondary, and tertiary alkyl acids.[3][4]
- Versatile Coupling Partners: TCNHPI esters can be coupled with various partners, such as aryl halides, enamides, and alkylzinc reagents.[1][2][3]
- Mild Reaction Conditions: Many of these transformations can be carried out under mild conditions, tolerating a variety of sensitive functional groups.[5]
- Alternative to Traditional Cross-Coupling: This method provides a valuable alternative to traditional cross-coupling reactions that often require the pre-synthesis of organometallic reagents.

### **Reaction Schematics**

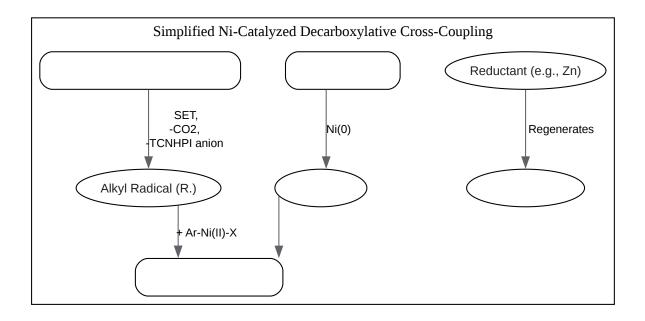
Below are diagrams illustrating the general workflow for preparing TCNHPI esters and a simplified mechanistic pathway for a nickel-catalyzed decarboxylative cross-coupling.



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General workflow for the preparation of a TCNHPI ester.





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Simplified mechanism for Ni-catalyzed decarboxylative coupling.

# **Experimental Protocols**

# Protocol 1: General Procedure for the Synthesis of TCNHPI Esters

This protocol is adapted from standard esterification procedures and is a prerequisite for the subsequent cross-coupling reactions.

#### Materials:

- · Carboxylic acid
- N-Hydroxytetrachlorophthalimide (TCNHPI)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP) (catalytic amount)



· Dichloromethane (DCM), anhydrous

#### Procedure:

- In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) and N-hydroxytetrachlorophthalimide (1.1 equiv.) in anhydrous dichloromethane.
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equiv.) to the solution.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filter cake with a small amount of dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired TCNHPI ester.

# Protocol 2: Nickel-Catalyzed Decarboxylative Cross-Coupling of TCNHPI Esters with Aryl Iodides

This protocol describes a method for the formation of C(sp²)–C(sp³) bonds without the need for a photocatalyst or light.[3][4]

### Materials:

TCNHPI ester (1.0 equiv.)



- Aryl iodide (1.2 equiv.)
- NiCl<sub>2</sub>(glyme) (10 mol%)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
- Zinc dust (<10 micron, activated) (3.0 equiv.)</li>
- N,N-Dimethylacetamide (DMA), anhydrous

### Procedure:

- To an oven-dried vial, add the TCNHPI ester, aryl iodide, NiCl<sub>2</sub>(glyme), and 4,4'-di-tert-butyl-2,2'-bipyridine.
- · Add the activated zinc dust to the vial.
- Under an inert atmosphere, add anhydrous N,N-dimethylacetamide via syringe.
- Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
- · Monitor the reaction by TLC or GC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

# Protocol 3: Photoredox-Catalyzed Decarboxylative Alkylation of Enamides with TCNHPI Esters

This protocol details a visible-light-mediated approach for the stereoselective alkylation of enamides.[2][6]



### Materials:

- Enamide (1.0 equiv.)
- TCNHPI ester (1.2 equiv.)
- fac-Ir(ppy)₃ (1.0 mol%)
- Dimethylformamide (DMF), anhydrous
- Blue LEDs

#### Procedure:

- In a reaction tube, combine the enamide, TCNHPI ester, and fac-Ir(ppy)3.
- Under an inert atmosphere, add anhydrous dimethylformamide.
- Seal the tube and place it approximately 5 cm from a blue LED light source.
- Stir the reaction mixture at room temperature for 12-24 hours.
- · Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

### **Data Presentation**

# Table 1: Substrate Scope for Nickel-Catalyzed Decarboxylative Coupling of TCNHPI Esters with Aryl Iodides



Entry	TCNHPI Ester Derived From	Aryl lodide	Product	Yield (%)
1	Cyclohexanecarb oxylic acid	4- lodoacetophenon e	4- Cyclohexylaceto phenone	85
2	Pivalic acid	Methyl 4- iodobenzoate	Methyl 4-tert- butylbenzoate	78
3	1- Adamantanecarb oxylic acid	4- Iodonitrobenzene	1-(4- Nitrophenyl)ada mantane	92
4	Boc-proline	3-lodopyridine	3-(N-Boc- pyrrolidin-2- yl)pyridine	65

Data is representative and compiled from literature examples.[3][4]

# Table 2: Substrate Scope for Photoredox-Catalyzed Decarboxylative Alkylation of Enamides



Entry	Enamide	TCNHPI Ester Derived From	Product	Yield (%)	E/Z Ratio
1	(Z)-N-(1,2- diphenylvinyl) acetamide	Pivalic acid	(Z)-N-(1,2-diphenyl-3,3-dimethylbut-1-en-1-yl)acetamide	88	>20:1
2	(Z)-N-(1- phenylprop-1- en-1- yl)benzamide	Cyclohexane carboxylic acid	(Z)-N-(2- cyclohexyl-1- phenylprop-1- en-1- yl)benzamide	91	>20:1
3	(Z)-N-(1-(4- chlorophenyl) prop-1-en-1- yl)acetamide	Isobutyric acid	(Z)-N-(1-(4- chlorophenyl) -3-methylbut- 1-en-1- yl)acetamide	85	>20:1

Data is representative and compiled from literature examples.[2][6]

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